BenchChemオンラインストアへようこそ!

C26H33ClN2O5

ACE inhibition vascular biology hypertension

Delapril hydrochloride is a carboxy-alkyl-dipeptide ACE inhibitor prodrug distinguished by its indanyl-glycine moiety, conferring substantially higher lipophilicity than captopril or enalapril. This drives preferential and prolonged inhibition of vascular wall ACE over plasma ACE, making it non-interchangeable with other ACE inhibitors in models where tissue-specific ACE suppression is the primary endpoint. It is the preferred agent for long-term in vivo studies in SHR and stroke-prone SHR models of hypertension, cardiac hypertrophy, and renal sclerosis, where sustained local angiotensin II blockade is critical. Additionally, its weaker cough-potentiating effect versus captopril makes it invaluable for dissecting bradykinin-mediated cough reflex mechanisms. Clinically validated with efficacy equivalent to enalapril and captopril. Select delapril for mechanistically differentiated ACE inhibition.

Molecular Formula C26H33ClN2O5
Molecular Weight 489.0 g/mol
Cat. No. B12626499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC26H33ClN2O5
Molecular FormulaC26H33ClN2O5
Molecular Weight489.0 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2C3CCCCC3(CCN2CC(=O)NC4=CC=C(C=C4)Cl)O
InChIInChI=1S/C26H33ClN2O5/c1-32-21-14-17(15-22(33-2)25(21)34-3)24-20-6-4-5-11-26(20,31)12-13-29(24)16-23(30)28-19-9-7-18(27)8-10-19/h7-10,14-15,20,24,31H,4-6,11-13,16H2,1-3H3,(H,28,30)/t20-,24-,26-/m0/s1
InChIKeyGGLMSCZPJFBUAT-RJWMVNQGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Delapril Hydrochloride (C26H33ClN2O5): A Lipophilic, Non-Sulfhydryl ACE Inhibitor for Cardiovascular Research


The compound with the molecular formula C26H33ClN2O5 is Delapril hydrochloride, a carboxy-alkyl-dipeptide that functions as a prodrug requiring in vivo conversion to its active metabolites, delapril diacid (M-I) and 5-hydroxy-indane diacid (M-III) [1]. It is classified as a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor . Its unique structural feature is an indanyl-glycine moiety, which replaces the proline moiety found in other ACE inhibitors such as captopril and enalapril [2].

Why Delapril Hydrochloride (C26H33ClN2O5) Cannot Be Simply Substituted with Generic ACE Inhibitors in Experimental Systems


In-class ACE inhibitors are not functionally interchangeable in research settings due to substantial differences in physicochemical properties and target tissue engagement. Delapril possesses a significantly higher lipophilicity than captopril and enalapril, a property conferred by its indanyl-glycine moiety [1]. This enhanced lipophilicity drives differential inhibition of vascular wall ACE versus plasma ACE and prolongs the duration of tissue ACE suppression [2]. Consequently, substituting delapril with a less lipophilic ACE inhibitor would alter the experimental outcome in models where vascular or tissue ACE inhibition is the primary endpoint, or where duration of action is critical [3].

Quantitative Differentiation of Delapril Hydrochloride (C26H33ClN2O5) Against Key Comparators


Superior Vascular Wall ACE Inhibition Potency vs. Enalapril and Captopril

Delapril demonstrates greater potency in inhibiting vascular wall ACE activity compared to enalapril and captopril. This is a qualitative, class-level inference based on multiple studies showing a more effective inhibition of vascular ACE [1][2]. This enhanced effect is attributed to its higher lipophilicity, which facilitates better tissue penetration [3].

ACE inhibition vascular biology hypertension

Prolonged Tissue ACE Inhibition Duration vs. Plasma ACE

The inhibitory activity of delapril on tissue ACE lasts longer than its effect on circulating plasma ACE [1]. This differential duration of action is a distinguishing feature of delapril's pharmacology.

pharmacodynamics tissue ACE duration of action

Comparable Antihypertensive Efficacy to Enalapril in Hypertensive Patients

In a double-blind, randomized, parallel study involving 142 patients treated with delapril and 140 patients treated with enalapril, both drugs caused a similar decrease in systolic and diastolic blood pressure [1]. The study concluded that delapril and enalapril do not differ in antihypertensive efficacy.

antihypertensive efficacy clinical trial blood pressure

Comparable Antihypertensive Efficacy and Safety to Captopril

A comparative study in 46 hypertensive patients demonstrated that both delapril and captopril produced significant and comparable reductions in blood pressure. Systolic pressure decreased from 163±17 to 141±15 mmHg with delapril, and from 161±18 to 141±24 mmHg with captopril (p<0.001). Diastolic pressure decreased from 105±13 to 91±10 mmHg with delapril, and from 100±10 to 90±12 mmHg with captopril (p<0.001) [1].

antihypertensive captopril comparative study

Optimal Application Scenarios for Delapril Hydrochloride (C26H33ClN2O5) in Research and Development


Investigating Vascular and Tissue-Specific ACE Inhibition in Cardiovascular Remodeling Models

Delapril hydrochloride is the preferred ACE inhibitor for studies focused on the role of vascular or tissue ACE in hypertension, cardiac hypertrophy, and renal sclerosis. Its high lipophilicity enables more effective inhibition of vascular wall ACE than captopril or enalapril [1], and its activity on tissue ACE is prolonged relative to plasma ACE [2]. This makes it ideal for long-term in vivo studies in spontaneously hypertensive rats (SHR) or stroke-prone SHR (SHR-SP) where suppression of local angiotensin II and prevention of organ damage are key endpoints [3].

As a Reference Non-Sulfhydryl ACE Inhibitor in Cough Model Comparisons

In preclinical models of ACE inhibitor-induced cough, such as the citric acid-induced cough model in guinea pigs, delapril exhibits a weaker potentiating action on cough compared to captopril and enalapril [1]. This differential effect makes it a valuable tool for investigating the mechanisms linking bradykinin potentiation to cough reflex sensitivity. Researchers can use delapril as a comparator to dissect the contribution of specific chemical moieties (e.g., sulfhydryl vs. non-sulfhydryl, or proline vs. indanylglycine) to this common side effect [2].

Clinical Research on Essential Hypertension with a Validated Alternative to Enalapril or Captopril

For clinical studies or trials requiring an ACE inhibitor with a well-characterized safety and efficacy profile, delapril offers a validated alternative. Direct comparative trials have established that delapril's antihypertensive efficacy is equivalent to that of enalapril [1] and captopril [2]. Its unique metabolic pathway (conversion to two active metabolites) and distinct side-effect profile (e.g., potentially lower cough incidence in some patient subsets [3]) provide researchers with a differentiated option for studying patient populations or combination therapies where these properties are advantageous.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for C26H33ClN2O5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.